molecular formula C9H16O6 B146577 Diethyl bis(hydroxymethyl)malonate CAS No. 20605-01-0

Diethyl bis(hydroxymethyl)malonate

Cat. No. B146577
CAS RN: 20605-01-0
M. Wt: 220.22 g/mol
InChI Key: WIOHBOKEUIHYIC-UHFFFAOYSA-N
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Patent
US09447106B2

Procedure details

To a solution of diethyl 2,2-bis(hydroxymethyl)malonate (4.4 g, 20 mmol) in CH3CN (50 mL) was added Tf2O (7.1 mL, 11.85 g, 42 mmol) at −20° C., followed by two batches of DIEA (6.45 g, 50 mmol). After 0.5 hr, benzylamine (3.21 g, 35 mmol) was added at −20° C. The mixture was stirred at 70° C. for 2 hr. 100 mL of EA and 100 mL of brine were added. Organic layers were dried over Na2SO4. Purified by chromatography column on silica gel eluting with PE/EA to afford 4.8 g (82%) of diethyl 1-benzylazetidine-3,3-dicarboxylate as a yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 7.29-7.34 (m, 2H), 7.22-7.27 (m, 3H), 4.17 (q, J=7.2 Hz, 4H), 3.56 (s, 2H), 3.51 (s, 4H), 2.39 (s, 3H) and 1.17 (t, J=7.2 Hz, 6H).
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]([CH2:14]O)([C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.CCN(C(C)C)C(C)C.[CH2:40]([NH2:47])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>CC#N.[Cl-].[Na+].O.CC(=O)OCC>[CH2:40]([N:47]1[CH2:2][C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])([C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:14]1)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
OCC(C(=O)OCC)(C(=O)OCC)CO
Name
Quantity
7.1 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
6.45 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Four
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purified by chromatography column on silica gel eluting with PE/EA

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(C1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.